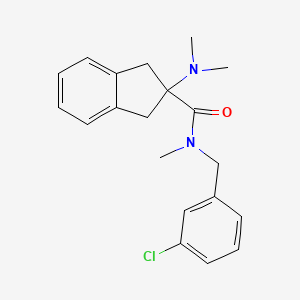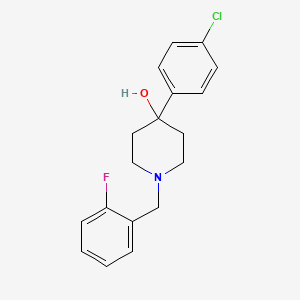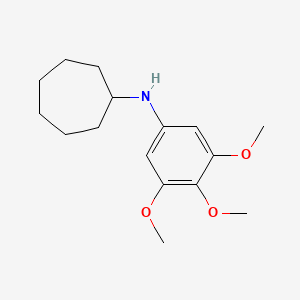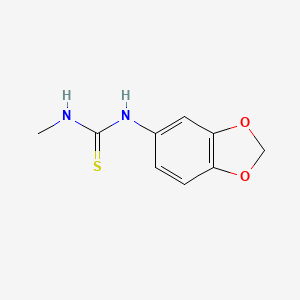
N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide, also known as SNC80, is a synthetic compound that belongs to the family of opioids. It is a highly selective agonist for the delta-opioid receptor, which is a G protein-coupled receptor that is mainly located in the peripheral and central nervous system. SNC80 has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain and addiction.
Mécanisme D'action
N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide acts as a highly selective agonist for the delta-opioid receptor. When it binds to the receptor, it activates a signaling pathway that leads to the inhibition of the release of neurotransmitters such as substance P and glutamate. This inhibition leads to a decrease in pain transmission and a reduction in the rewarding effects of opioids.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and to increase the release of anti-inflammatory cytokines. It has also been shown to increase the release of endogenous opioids, such as enkephalins and endorphins. Additionally, this compound has been shown to have anxiolytic effects, reducing anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide in lab experiments is its high selectivity for the delta-opioid receptor. This allows for more specific targeting of the receptor and reduces the risk of off-target effects. Additionally, this compound has been extensively studied, and there is a large body of literature on its effects and mechanisms of action. However, one limitation of using this compound is its relatively low potency compared to other opioid agonists. This can make it more difficult to achieve the desired effects in some experimental settings.
Orientations Futures
There are a number of potential future directions for research on N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide. One area of interest is in the development of more potent and selective delta-opioid receptor agonists. Additionally, there is interest in exploring the potential therapeutic applications of this compound in other areas, such as anxiety disorders and depression. Finally, there is interest in exploring the potential of this compound as a tool for studying the delta-opioid receptor and its signaling pathways in greater detail.
Méthodes De Synthèse
N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzylamine with 2-indanecarboxylic acid followed by the addition of dimethylamine and methyl iodide. Another method involves the reaction of 3-chlorobenzyl chloride with 2-indanone followed by the addition of dimethylamine and methyl iodide.
Applications De Recherche Scientifique
N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of chronic pain, such as neuropathic pain and inflammatory pain. It has also been shown to have potential anti-addictive effects, particularly in the context of opioid addiction. This compound has been shown to reduce the rewarding effects of opioids and to decrease the severity of withdrawal symptoms.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(dimethylamino)-N-methyl-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-22(2)20(12-16-8-4-5-9-17(16)13-20)19(24)23(3)14-15-7-6-10-18(21)11-15/h4-11H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKGQJFABPLJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CC2=CC=CC=C2C1)C(=O)N(C)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate](/img/structure/B5163361.png)
![N-(2,5-dimethoxy-4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}phenyl)benzamide](/img/structure/B5163376.png)
![1-(hydroxymethyl)-17-(4-iodo-2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5163387.png)
![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5163395.png)
![1-ethyl-4-[(2-fluorophenyl)acetyl]piperazine](/img/structure/B5163396.png)
![2-[(3-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5163401.png)

![4-{butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate](/img/structure/B5163431.png)
![4'-(4-acetylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5163435.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-butoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5163444.png)
![5-amino-N-(2-chloro-5-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5163451.png)
![1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5163452.png)
